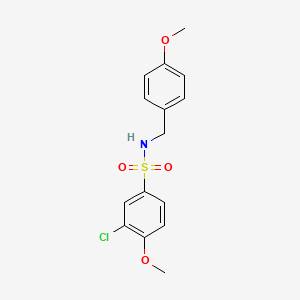
N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide, also known as FFA-4, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FFA-4 is a synthetic compound that belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors. The FAAH enzyme is responsible for breaking down endocannabinoids, which are natural compounds that regulate pain and inflammation in the body. By inhibiting FAAH, FFA-4 can increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits.
作用机制
N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide works by inhibiting the FAAH enzyme, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide can increase the levels of endocannabinoids, leading to potential therapeutic benefits. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, regulating pain and inflammation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide can reduce pain and inflammation, improve memory and cognitive function, and regulate anxiety and depression. N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a lab setting, allowing for precise control over the purity and concentration of the compound. N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide also has a well-understood mechanism of action, making it a useful tool for studying the endocannabinoid system. However, N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide has limitations in terms of its selectivity for FAAH. It can also have off-target effects, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide. One potential direction is the development of more selective FAAH inhibitors that have fewer off-target effects. Another direction is the exploration of N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide's potential applications in the treatment of neurodegenerative diseases. Further research is needed to better understand the biochemical and physiological effects of N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide and its potential therapeutic applications.
合成方法
The synthesis of N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with ethyl 4-isopropylphenylacetate. The resulting intermediate is then subjected to a series of reactions, including hydrolysis, acidification, and extraction, to yield the final product. The synthesis of N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide has been extensively studied in the field of neuroscience and pharmacology due to its potential therapeutic applications. Research has shown that N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide can modulate the endocannabinoid system, which is involved in pain and inflammation regulation, anxiety, and depression. Studies have also shown that N-(4-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide can improve memory and cognitive function, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-13(2)15-5-9-17(10-6-15)22-12-18(21)20-11-14-3-7-16(19)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKCGXOQJJUNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B5876062.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876074.png)





![2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5876130.png)

![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)
